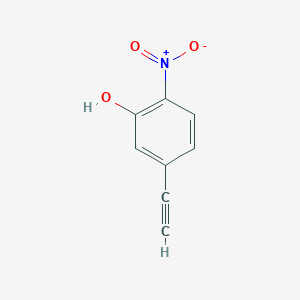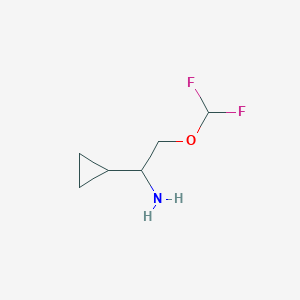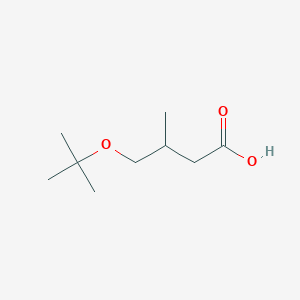
4-tert-Butoxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butoxy-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a tert-butoxy group attached to the fourth carbon atom and a methyl group attached to the third carbon atom of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another approach involves the use of tert-butyl bromide and 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butoxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-Butoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-tert-Butoxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in complex synthetic sequences. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butoxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
tert-Butyl acetate: Similar in structure but lacks the carboxylic acid group.
3-Methylbutanoic acid: Lacks the tert-butoxy group.
tert-Butyl benzoate: Contains a benzene ring instead of the butanoic acid chain.
The uniqueness of this compound lies in its combination of the tert-butoxy and carboxylic acid groups, which confer distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61521-13-9 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-methyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H18O3/c1-7(5-8(10)11)6-12-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
QDJYHPFWUUMGKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


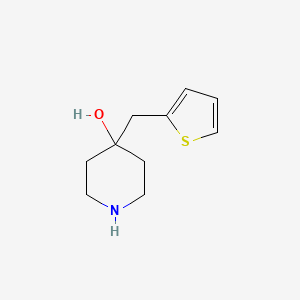
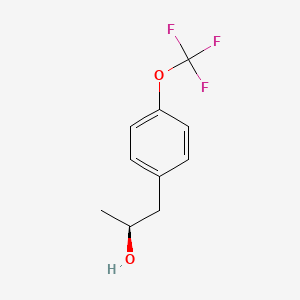
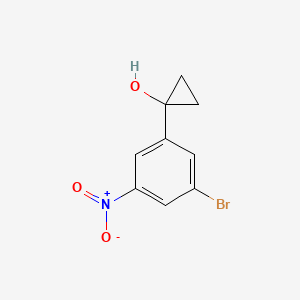
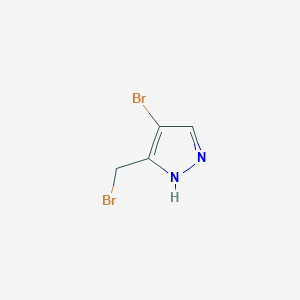

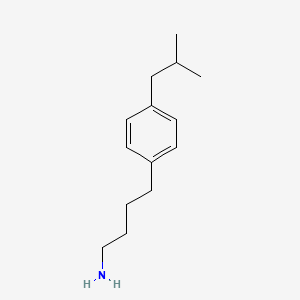
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
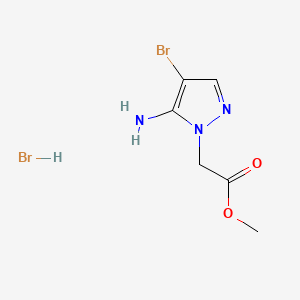
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

